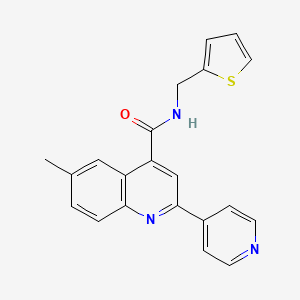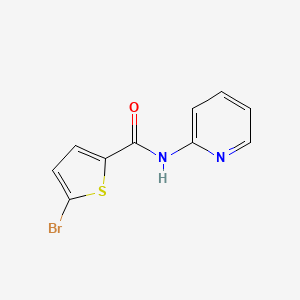![molecular formula C17H18ClFN2O B4621811 N-[1-(4-chlorophenyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4621811.png)
N-[1-(4-chlorophenyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related urea compounds involves the reaction of specific anilines with isocyanates or other reagents. For example, a study by Danilov et al. (2020) detailed the synthesis of N,N′-Disubstituted ureas with fluoro- and chlorosubstituted anilines in yields of 27–73% (Danilov et al., 2020). Another approach involves one-pot syntheses from specific anilines and triphosgene, as demonstrated by Liu He-qin (2010) (Liu He-qin, 2010).
Molecular Structure Analysis
Molecular structure and vibrational wavenumbers are often confirmed through X-ray diffraction and FT-IR spectrum analysis. A study by A. Najiya et al. (2014) on a similar compound utilized HF and DFT methods for vibrational wavenumber calculations, aligning with XRD studies for geometrical parameter verification (A. Najiya et al., 2014).
Chemical Reactions and Properties
Chemical properties, including reactivity with specific substrates or under certain conditions, are essential for understanding a compound's behavior. The synthesis routes often reveal these characteristics by showcasing the compound's reactivity towards different reagents or conditions.
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques, including XRD and thermal analyses. Vincent Crasta et al. (2005) described the crystal growth and characterization of a related compound, highlighting its non-linear optical material potential and providing insights into its physical properties (Vincent Crasta et al., 2005).
Chemical Properties Analysis
The chemical properties of urea derivatives, including their stability, reactivity, and functional group behavior, can be inferred from their synthesis methods, structural analysis, and specific studies on their reactivity. The study by M. Sathe et al. (2007) on N-chlorination of amino esters and peptides provides an example of exploring chemical reactivity and functional group transformations (M. Sathe et al., 2007).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Urea derivatives have been investigated for their environmental impact and degradation pathways. Studies on substituted urea herbicides, such as diuron and linuron, reveal insights into their phytotoxicity and microbial degradation. Research indicates that Aspergillus species can differentially degrade these herbicides, with degradation rates varying by compound and fungal species, highlighting the potential for bioremediation strategies in mitigating environmental pollution (Murray, Rieck, & Lynd, 1969).
Analytical Detection and Environmental Occurrence
The development of analytical techniques, such as liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS), has been crucial for detecting urea derivatives like triclocarban in aquatic environments. This capability enables the monitoring of these compounds at ng/L levels, providing essential data for assessing their environmental occurrence and potential ecological impacts (Halden & Paull, 2004).
Photodegradation and Hydrolysis
The photodegradation and hydrolysis of substituted urea pesticides in water have been subjects of investigation, showing that factors such as pH, light exposure, and the presence of nitrates and humic acids can significantly affect the stability and degradation pathways of these compounds. This research is crucial for understanding the environmental fate of urea derivatives and designing more eco-friendly pesticides (Gatidou & Iatrou, 2011).
Corrosion Inhibition
Urea derivatives have also been studied for their potential as corrosion inhibitors. For example, research on mild steel in hydrochloric acid solution has demonstrated that certain urea compounds can significantly reduce corrosion, offering insights into new materials for protecting industrial equipment and infrastructure (Bahrami & Hosseini, 2012).
Molecular Structure and Properties
The study of the molecular structure, FT-IR, hyperpolarizability, and other properties of urea derivatives contributes to our understanding of their chemical behavior and potential applications in materials science. For example, analysis of the structural and electronic properties of compounds similar to N-[1-(4-chlorophenyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea can inform their use in non-linear optical materials and other advanced technological applications (Najiya et al., 2014).
Eigenschaften
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O/c1-3-16(12-5-7-13(18)8-6-12)21-17(22)20-14-9-4-11(2)15(19)10-14/h4-10,16H,3H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMZTQAHMWKDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4621740.png)
![4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B4621741.png)

![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621752.png)
![ethyl 4-methyl-2-[({[(4-methylpiperazin-1-yl)carbonothioyl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4621766.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4621774.png)

![methyl ({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4621782.png)
![ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4621789.png)
![1-[(1,2-dimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4621794.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4621803.png)
![N-(4-methoxybenzyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621826.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4621832.png)